molecular formula C14H19N3O3S B275192 N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

Numéro de catalogue B275192
Poids moléculaire: 309.39 g/mol
Clé InChI: BBWKNVVAZTWALO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. This compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.

Mécanisme D'action

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 selectively inhibits PDE type IV, which is responsible for the hydrolysis of cAMP. By inhibiting PDE type IV, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 increases intracellular cAMP levels, leading to downstream effects such as activation of protein kinase A (PKA) and inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been shown to have anti-inflammatory effects in various cell types, including airway smooth muscle cells, macrophages, and T cells. These effects are mediated through the increase in intracellular cAMP levels and subsequent activation of PKA. N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has also been shown to have bronchodilatory effects in animal models of asthma and COPD.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is a widely used tool compound in scientific research due to its selective inhibition of PDE type IV and its well-established synthesis method. However, one limitation of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is its relatively low potency compared to other PDE type IV inhibitors, which may require higher concentrations for effective inhibition.

Orientations Futures

Future research directions for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 include investigating its potential therapeutic benefits in various inflammatory disorders, such as rheumatoid arthritis and psoriasis. Additionally, the development of more potent PDE type IV inhibitors may lead to improved therapeutic efficacy for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 and other compounds in this class.

Méthodes De Synthèse

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(3-aminopropyl)imidazole in the presence of a base, followed by purification through column chromatography. This method has been reported in several scientific publications and has been shown to yield high purity N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724.

Applications De Recherche Scientifique

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been widely used in scientific research to investigate its potential therapeutic benefits. Studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can inhibit PDE type IV activity, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP has been shown to have anti-inflammatory effects, making N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 a promising therapeutic agent for inflammatory disorders.

Propriétés

Formule moléculaire

C14H19N3O3S

Poids moléculaire

309.39 g/mol

Nom IUPAC

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O3S/c1-12-10-13(4-5-14(12)20-2)21(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3

Clé InChI

BBWKNVVAZTWALO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC

SMILES canonique

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.